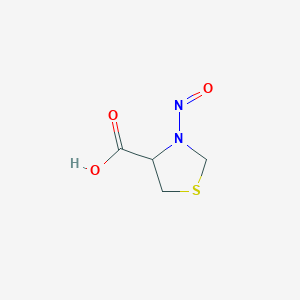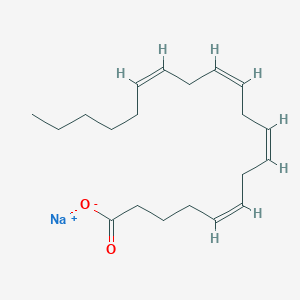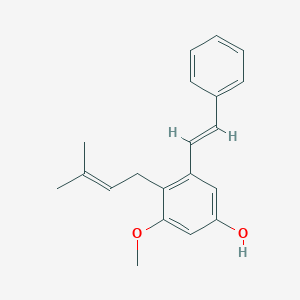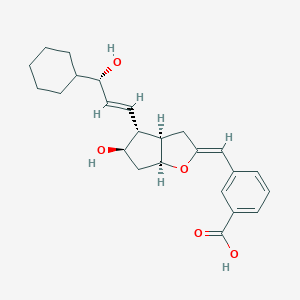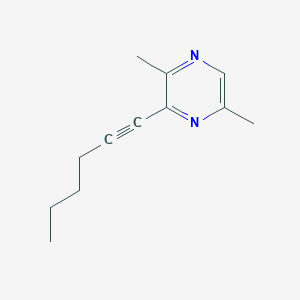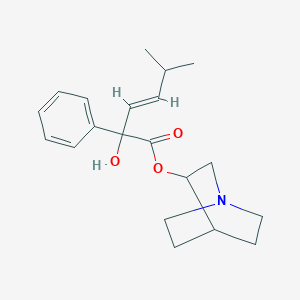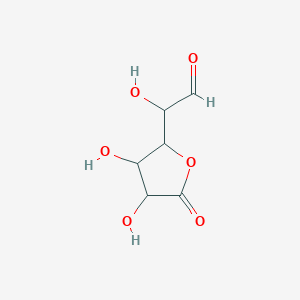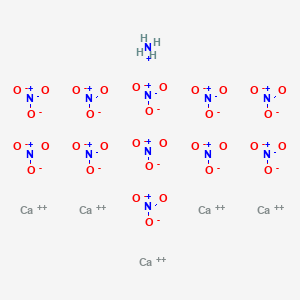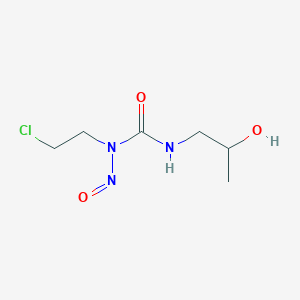
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea is a synthetic compound that has been studied for its potential use in cancer treatment. It is commonly referred to as NOC-7 and has been shown to have anti-tumor properties in various in vitro and in vivo models.
Mechanism Of Action
The mechanism of action of NOC-7 is not fully understood, but it is believed to involve the generation of nitric oxide (NO) in cancer cells. NO has been shown to have anti-tumor properties, including the inhibition of tumor cell growth and the induction of apoptosis. NOC-7 is thought to release NO in cancer cells, leading to its anti-tumor effects.
Biochemical And Physiological Effects
NOC-7 has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of apoptosis, and the generation of NO in cancer cells. In addition, NOC-7 has been shown to have antioxidant properties, which may contribute to its anti-tumor effects.
Advantages And Limitations For Lab Experiments
One advantage of using NOC-7 in lab experiments is its anti-tumor properties, which make it a promising candidate for cancer treatment. In addition, the synthesis of NOC-7 is relatively straightforward, which makes it accessible for researchers. However, one limitation of using NOC-7 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Future Directions
There are several future directions for research on NOC-7, including:
1. Further studies on the mechanism of action of NOC-7 to optimize its use in cancer treatment.
2. Studies on the pharmacokinetics and pharmacodynamics of NOC-7 to determine its optimal dosage and administration route.
3. Studies on the potential use of NOC-7 in combination with other anti-tumor agents to enhance its anti-tumor effects.
4. Studies on the potential use of NOC-7 in other diseases, such as inflammatory diseases and cardiovascular diseases.
5. Studies on the potential use of NOC-7 in drug delivery systems to enhance its bioavailability and efficacy.
In conclusion, NOC-7 is a synthetic compound that has shown promise as an anti-tumor agent in various in vitro and in vivo models. Its mechanism of action involves the generation of NO in cancer cells, leading to its anti-tumor effects. Further research is needed to fully understand its mechanism of action and optimize its use in cancer treatment.
Synthesis Methods
The synthesis of NOC-7 involves several steps, including the reaction of 2-chloroethylamine hydrochloride with potassium hydroxide, followed by the addition of 3-chloro-2-hydroxypropylamine and nitrous acid. The resulting product is then purified via recrystallization.
Scientific Research Applications
NOC-7 has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor properties in various in vitro and in vivo models, including breast cancer, lung cancer, and colon cancer. In addition, NOC-7 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
properties
CAS RN |
106612-15-1 |
|---|---|
Product Name |
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea |
Molecular Formula |
C6H12ClN3O3 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2-hydroxypropyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O3/c1-5(11)4-8-6(12)10(9-13)3-2-7/h5,11H,2-4H2,1H3,(H,8,12) |
InChI Key |
AJHUUBJNVIKBGO-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)N(CCCl)N=O)O |
Canonical SMILES |
CC(CNC(=O)N(CCCl)N=O)O |
synonyms |
1-NCHU 1-nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



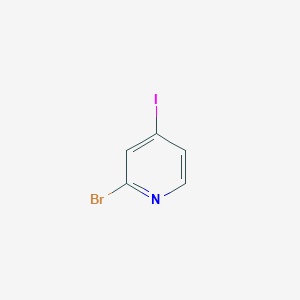
![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)
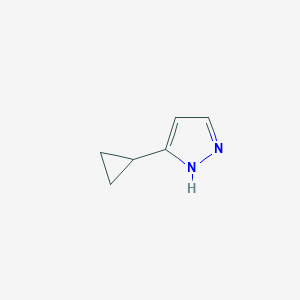

![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
